molecular formula C23H28N8O9 B1669909 ddC-AZT dimer CAS No. 121892-89-5

ddC-AZT dimer

Cat. No.: B1669909
CAS No.: 121892-89-5
M. Wt: 560.5 g/mol
InChI Key: NMMZGCYKOUGDII-ZWHCBUBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ddC-AZT dimer is a biochemical.

Properties

CAS No.

121892-89-5

Molecular Formula

C23H28N8O9

Molecular Weight

560.5 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-[[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C23H28N8O9/c1-12-9-31(23(37)27-21(12)35)19-8-14(28-29-24)15(40-19)11-38-20(34)5-3-17(33)25-16-6-7-30(22(36)26-16)18-4-2-13(10-32)39-18/h6-7,9,13-15,18-19,32H,2-5,8,10-11H2,1H3,(H,27,35,37)(H,25,26,33,36)/t13-,14-,15+,18+,19+/m0/s1

InChI Key

NMMZGCYKOUGDII-ZWHCBUBPSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)C4CCC(O4)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)[C@H]4CC[C@H](O4)CO)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)C4CCC(O4)CO)N=[N+]=[N-]

Appearance

Solid powder

Key on ui other cas no.

121892-89-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ddC-AZT dimer;  ddC-AZT-dimer;  ddC AZT-dimer;  ddC AZT dimer;  ddCAZT dimer;  ddC AZTdimer; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ddC-AZT dimer
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ddC-AZT dimer
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ddC-AZT dimer
Reactant of Route 4
Reactant of Route 4
ddC-AZT dimer
Reactant of Route 5
ddC-AZT dimer
Reactant of Route 6
ddC-AZT dimer

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